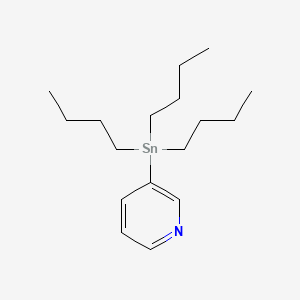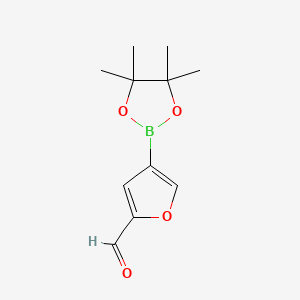
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Übersicht
Beschreibung
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a derivative of furan-2-carbaldehyde, which is a biomass-derived chemical. Furan-2-carbaldehydes are known for their utility as green C1 building blocks in the synthesis of various bioactive compounds. The specific structure of this compound includes a dioxaborolane ring attached to the furan ring, which is a common motif in boronic acid derivatives used in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of furan-2-carbaldehyde derivatives typically involves formylation reactions. For instance, Vilsmeier formylation of mono- and di-substituted furans can be used to prepare a series of heterocyclic 2-carbaldehydes . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies may be employed, possibly involving the addition of a dioxaborolane group to the furan-2-carbaldehyde core.
Molecular Structure Analysis
The molecular structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde would feature a furan ring, which is a five-membered aromatic heterocycle with oxygen as the heteroatom. The dioxaborolane ring attached to the furan ring is a saturated cyclic boron-containing moiety, which is known for its ability to form stable complexes with various substrates due to the empty p-orbital on boron.
Chemical Reactions Analysis
Furan-2-carbaldehydes can participate in various chemical reactions due to the reactive aldehyde group. They have been used in the synthesis of quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage . The boron-containing moiety in the compound of interest could potentially be involved in cross-coupling reactions, as boronic acids and their derivatives are commonly used in Suzuki-Miyaura coupling reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde are not explicitly provided in the papers, some general properties can be deduced. Furan-2-carbaldehydes are typically solid at room temperature and may have distinct melting points. The presence of the dioxaborolane group would likely increase the molecular weight and influence the boiling point and solubility of the compound. The aldehyde group would contribute to the compound's reactivity, making it susceptible to nucleophilic attack.
The provided papers do not include case studies or detailed experimental data on the compound . However, the information given suggests that furan-2-carbaldehydes are versatile intermediates in organic synthesis, and their derivatives, such as the one analyzed here, could have significant applications in the development of new materials and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application : The compound “tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate” is used in organic synthesis .
- Method of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the context of the synthesis .
- Results or Outcomes : The specific outcomes would also depend on the context of the synthesis .
-
Scientific Field: Crystallography
- Application : The crystal structure of “4–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)morpholine” has been studied .
- Method of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The crystal structure was successfully determined, providing valuable information about the arrangement of atoms in the crystal .
-
Scientific Field: Organic Chemistry
- Application : Two phenylboronic ester derivatives, including one with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, have been synthesized .
- Method of Application : The compounds were synthesized in a laboratory setting, and their single crystals were grown from hexane and petroleum ether .
- Results or Outcomes : The successful synthesis of these compounds contributes to the field of organic chemistry, particularly in the area of boronic ester derivatives .
-
Scientific Field: Organic Synthesis
- Application : The compound “tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate” is used in organic synthesis .
- Method of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the context of the synthesis .
- Results or Outcomes : The specific outcomes would also depend on the context of the synthesis .
-
Scientific Field: Material Science
- Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in the production of various materials .
- Method of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the context of the material production .
- Results or Outcomes : The specific outcomes would also depend on the context of the material production .
-
Scientific Field: Crystallography
- Application : The crystal structure of “4–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)morpholine” has been studied .
- Method of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The crystal structure was successfully determined, providing valuable information about the arrangement of atoms in the crystal .
-
Scientific Field: Organic Synthesis
- Application : The compound “tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate” is used in organic synthesis .
- Method of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the context of the synthesis .
- Results or Outcomes : The specific outcomes would also depend on the context of the synthesis .
-
Scientific Field: Material Science
- Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in the production of various materials .
- Method of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the context of the material production .
- Results or Outcomes : The specific outcomes would also depend on the context of the material production .
-
Scientific Field: Crystallography
- Application : The crystal structure of “4–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)morpholine” has been studied .
- Method of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The crystal structure was successfully determined, providing valuable information about the arrangement of atoms in the crystal .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-9(6-13)14-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMDDZDHYKQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393530 | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
CAS RN |
846023-58-3 | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



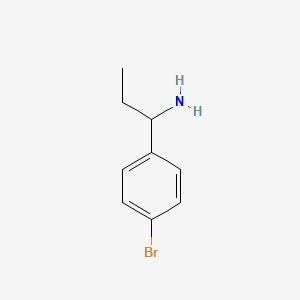
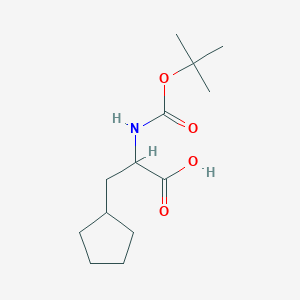
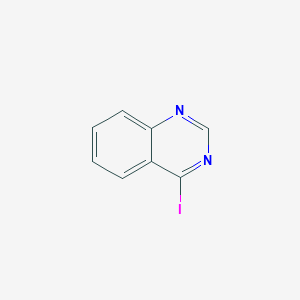
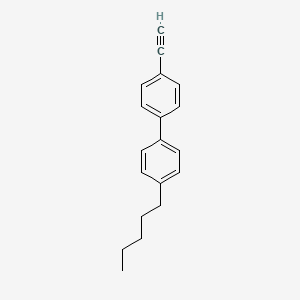
![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)
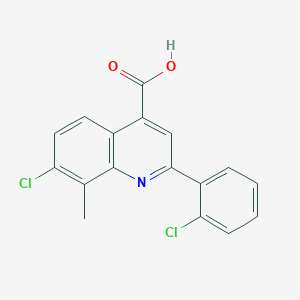
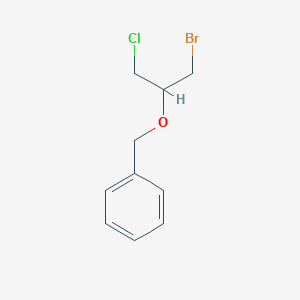
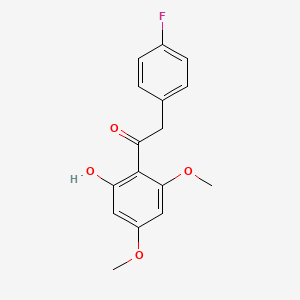
![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)
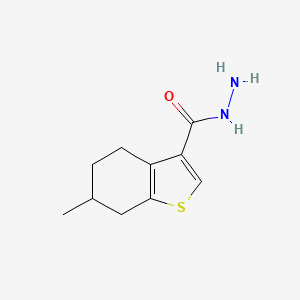
![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
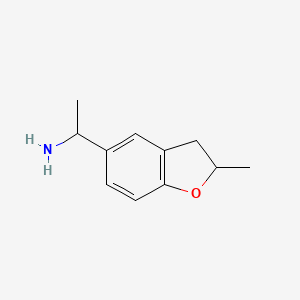
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)
